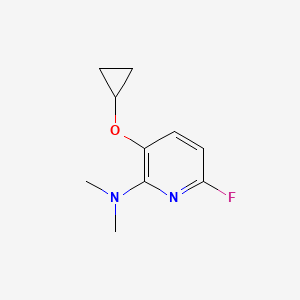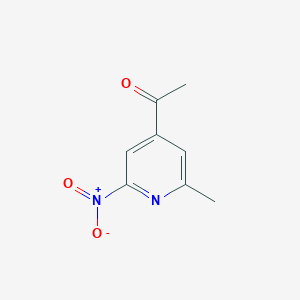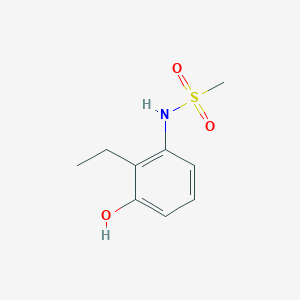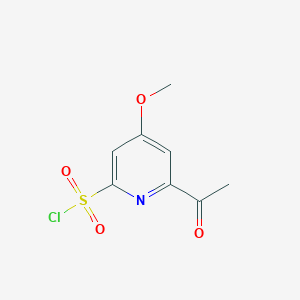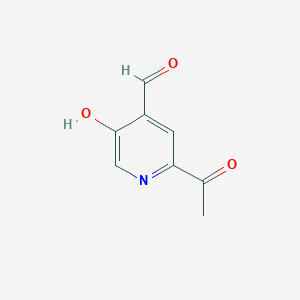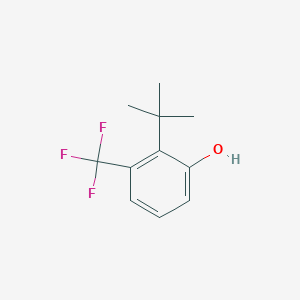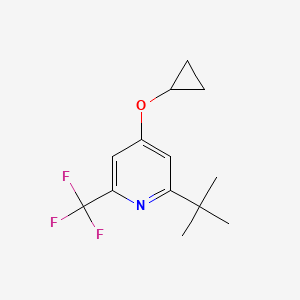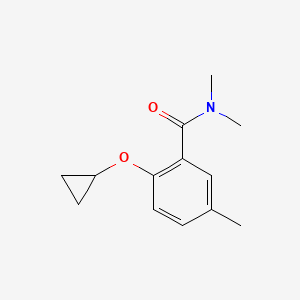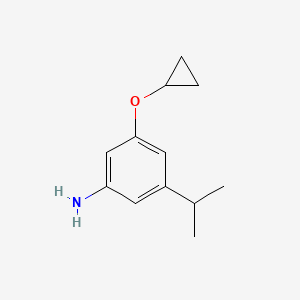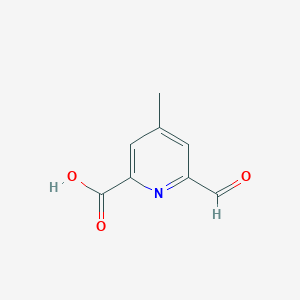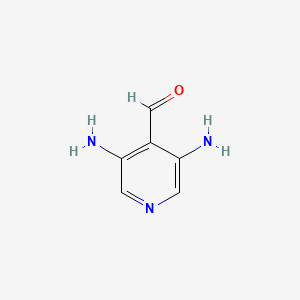
3,5-Diaminoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diaminoisonicotinaldehyde: is an organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of two amino groups and an aldehyde group attached to a pyridine ring. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminoisonicotinaldehyde typically involves the reaction of 3,5-diamino-1,2,4-triazole with specific reagents under controlled conditions . One common method includes the reaction with 2-methyl-1-nitroisothiourea, which results in the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diaminoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products:
Oxidation: Formation of 3,5-diaminoisonicotinic acid.
Reduction: Formation of 3,5-diaminoisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diaminoisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Diaminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
3,5-Diamino-1,2,4-triazole: Shares the amino groups but differs in the ring structure and lacks the aldehyde group.
3,5-Diaminobenzoic acid: Similar in having amino groups but contains a carboxylic acid group instead of an aldehyde.
3,5-Diamino-1H-pyrazole: Another compound with amino groups but with a different ring structure.
Uniqueness: 3,5-Diaminoisonicotinaldehyde is unique due to the presence of both amino and aldehyde functional groups on a pyridine ring
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,7-8H2 |
InChI-Schlüssel |
NVKYKMLEYGMPLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)N)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


